molecular formula C8H16O2 B153705 Methyl 2-ethylpentanoate CAS No. 816-16-0

Methyl 2-ethylpentanoate

Cat. No.: B153705
CAS No.: 816-16-0
M. Wt: 144.21 g/mol
InChI Key: IVNZXKXOTJLKHM-UHFFFAOYSA-N
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Description

Methyl 2-ethylpentanoate, also known as methyl 2-ethylvalerate, is an organic compound with the molecular formula C8H16O2. It is a methyl ester derived from 2-ethylpentanoic acid. This compound is characterized by its fruity odor and is commonly used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethylpentanoate can be synthesized through the esterification of 2-ethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed, and the resulting ester is continuously removed and purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction of this ester can yield the corresponding alcohol, 2-ethylpentanol.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl 2-ethylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethylpentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis to release 2-ethylpentanoic acid, which can further participate in metabolic processes .

Comparison with Similar Compounds

    Methyl pentanoate (methyl valerate): Similar in structure but lacks the ethyl group at the second carbon.

    Ethyl 2-methylpentanoate: An ester with a similar backbone but with an ethyl group instead of a methyl group.

Uniqueness: Methyl 2-ethylpentanoate is unique due to the presence of the ethyl group at the second carbon, which influences its chemical properties and reactivity. This structural feature can affect its boiling point, solubility, and interactions with other molecules, making it distinct from other esters .

Properties

IUPAC Name

methyl 2-ethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-7(5-2)8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNZXKXOTJLKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002075
Record name Methyl 2-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-16-0
Record name Pentanoic acid, 2-ethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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